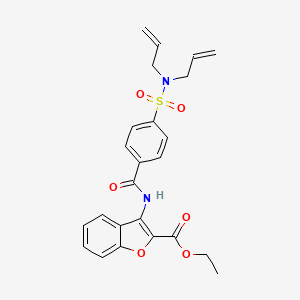

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate, also known as NES-ONB, is a chemical compound used in scientific research. It is a reagent that is commonly used in the synthesis of peptides and proteins. NES-ONB is a versatile compound that has many applications in the field of biochemistry and molecular biology.

Applications De Recherche Scientifique

SNAAP Sulfonimidate Alkylating Agent for Acids, Alcohols, and Phenols

Stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, related to the chemical structure , has been developed for direct ethylation of acids to esters, alcohols, and phenols to ethers. This sulfonimidate facilitates SNAAP alkylations, demonstrating chemoselectivity with a preference for oxygen over nitrogen and sulfur. The byproduct of alkylation, sulfonamide, is efficiently recycled, indicating its potential in sustainable chemical synthesis processes (Maricich et al., 2013).

Grafting of Nitrophenyl Groups on Surfaces

The study on grafting 4-nitrophenyl groups onto carbon or metallic surfaces without electrochemical induction reveals an innovative approach to modify material surfaces for various applications, including sensors, catalysis, and electronic devices. This process allows for the spontaneous formation of multilayer coatings, highlighting the versatility of nitrophenyl derivatives in materials science (Adenier et al., 2005).

High Yield Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to the compound of interest, are identified as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds show reactivity towards amines under light irradiation, suggesting their utility in bioconjugation and the study of protein-protein interactions, which is crucial for understanding biological processes and developing therapeutic agents (Jelenc et al., 1978).

Electrochemical Functionalization of Carbon Materials

Functionalization of carbon powder with nitrophenyl groups, including methodologies related to the subject compound, provides insights into the modification of carbon-based materials for electrochemical applications. Such modifications enhance the electrochemical properties of carbon materials, which are essential for energy storage and conversion technologies (Pandurangappa & Ramakrishnappa, 2006).

Propriétés

IUPAC Name |

ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTAREKTBZLSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)

![methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2629240.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)